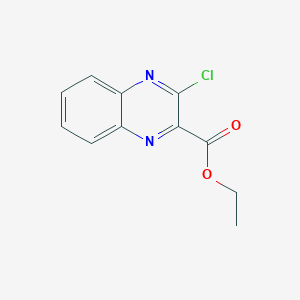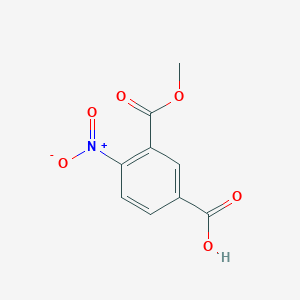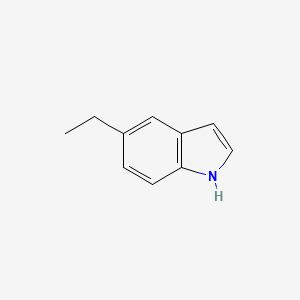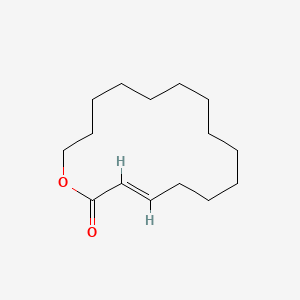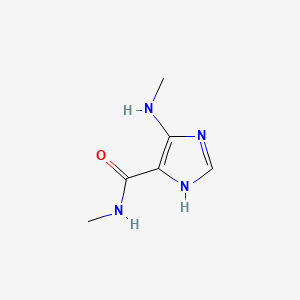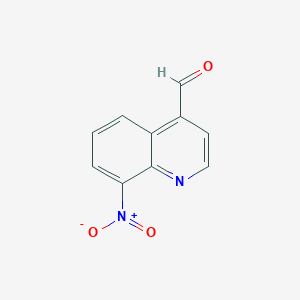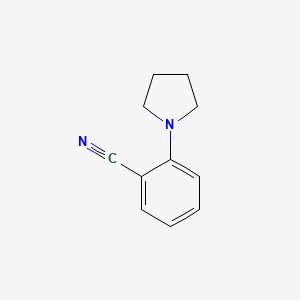
2-Pyrrolidinobenzonitrile
Vue d'ensemble
Description
2-Pyrrolidinobenzonitrile is a chemical compound that is used for research and development purposes . It is also known as 2-pyrrolidin-1-ylbenzonitrile .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzonitrile group .Applications De Recherche Scientifique
Corrosion Inhibition
One of the key applications of pyridine derivatives, including compounds similar to 2-Pyrrolidinobenzonitrile, is in the field of corrosion inhibition. Research has demonstrated the effectiveness of such compounds in preventing corrosion of metals in acidic environments. For instance, 2-Pyridinecarbonitrile has been studied for its corrosion inhibitive properties for mild steel in hydrochloric acid solutions, showing significant protection through adsorption on the metal surface, following Langmuir's adsorption isotherm model (Yıldız et al., 2014).
Cluster Chemistry
High-nuclearity metal clusters represent another area of application, where compounds like 2-Pyridinealdoxime have been utilized. These compounds have led to the creation of complex metal clusters with unprecedented structures, offering insights into the design of new materials with potential applications in magnetism, catalysis, and luminescence. For example, an unusual Ni(8)Dy(8) cluster was synthesized using 2-Pyridinealdoxime, showcasing slow magnetization relaxation, indicative of its potential as a single-molecule magnet (Papatriantafyllopoulou et al., 2010).
Luminescent Materials and Sensing
Derivatives of pyridines have been investigated for their luminescent properties and potential use as sensors. These compounds can act as selective probes for various metal ions, demonstrating high sensitivity and specificity. The development of fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives for detecting metal ions like Fe3+/Fe2+ in biological systems highlights their importance in chemical sensing and potential medical applications (Maity et al., 2018).
Catalysis and Chemical Synthesis
In the realm of catalysis and synthetic chemistry, compounds analogous to this compound are utilized as intermediates and catalysts. Their unique electronic and structural properties make them suitable for facilitating various chemical reactions, including polymerization processes and the synthesis of complex organic molecules. An example includes the role of pyridine derivatives in the solvent-free Knoevenagel reaction, serving as catalysts and contributing to the development of more sustainable and efficient synthetic methodologies (Sobrinho et al., 2017).
Mécanisme D'action
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 2-pyrrolidinobenzonitrile belongs, have been shown to interact with a variety of biological targets . These include various enzymes, cellular receptors, ion channels, and DNA . The specific targets of this compound would need to be determined through further experimental studies.
Mode of Action
For instance, they can bind to enzymes and modulate their activity, or interact with cellular receptors and influence signal transduction pathways
Biochemical Pathways
It has been reported that pyrrolidine alkaloids can influence a variety of biochemical pathways . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific pathways affected by this compound would need to be identified through further experimental studies.
Pharmacokinetics
It is known that the physicochemical properties of a compound can significantly influence its adme properties . Therefore, the ADME properties of this compound would need to be determined through further experimental studies.
Result of Action
It has been reported that pyrrolidine alkaloids can exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound . The specific environmental factors that influence the action of this compound would need to be determined through further experimental studies.
Analyse Biochimique
Biochemical Properties
2-Pyrrolidinobenzonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. This compound has also been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity, neurotoxicity, and immunotoxicity. These effects are often dose-dependent and can vary based on the duration of exposure and the specific animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, this compound can modulate the activity of other metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The activity of this compound can vary depending on its subcellular localization, as different compartments provide distinct microenvironments and interact with different sets of biomolecules .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVYSSBBOQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501072 | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20925-25-1 | |
| Record name | 2-(1-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

